2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylpiperazine moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the nitration of 2-methoxyphenol to introduce the nitro group at the 4-position. This is followed by a Mannich reaction, where the phenol derivative reacts with formaldehyde and 4-phenylpiperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, thereby reducing inflammation. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA and protein levels . Molecular docking studies have revealed that the compound forms hydrophobic interactions with the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[(4-methylphenyl)imino]methylphenol
- 2-methoxy-6-[(4-methoxyanilino)methyl]phenol
- 2-methoxy-6-[(4-(2-methoxyphenyl)-1-piperazinyl)imino]methylphenol
Uniqueness
Compared to similar compounds, 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to the presence of both a nitro group and a phenylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-17-12-16(21(23)24)11-14(18(17)22)13-19-7-9-20(10-8-19)15-5-3-2-4-6-15/h2-6,11-12,22H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBWPTNFLDEZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.